1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
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Description
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.415. The purity is usually 95%.
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Scientific Research Applications
Compound Synthesis and Characterization
The compound 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, structurally similar to the queried compound, was synthesized using the click chemistry approach. The compound's structural confirmation was done via IR, NMR, and MS studies, showcasing the compound's thermal stability and intercontacts in its crystal structure. Such compounds are often characterized for their stability, structure, and potential for further biological applications, highlighting the importance of molecular characterization in scientific research (Govindhan et al., 2017).
Cytotoxicity and Cancer Research
Research into complex I inhibitors, such as 1-cyclopropyl-4-(4-[(5-methyl-3-(3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)methyl]pyridin-2-yl)piperazine (BAY87-2243), explores their potential in cancer therapy. Although BAY87-2243 alone does not eliminate cancer cells, its combination with dimethyl α-ketoglutarate (DMKG) shows promise. This combination leads to significant alterations in cellular metabolism, impacting glycolysis and energy production, ultimately triggering a cell death program. This research underscores the potential of utilizing metabolic vulnerabilities in cancer cells for therapeutic interventions (Sica et al., 2019).
Antimicrobial Applications
Compounds containing the oxadiazole moiety, such as 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones, have been synthesized and evaluated for their antimicrobial properties. Certain synthesized compounds demonstrated significant activity against bacterial strains like S. aureus and P. aeruginosa. This research indicates the potential of such compounds in developing new antimicrobial agents, with structural variations like para-substitution enhancing their efficacy (Fuloria et al., 2009).
Metabolite Interactions and Drug Metabolism
The study of the metabolites of prasugrel, a thienopyridine antiplatelet agent, reveals the complexity of drug metabolism and interactions with cytochromes P450. Understanding these interactions is crucial for drug development and safety, ensuring that new compounds do not interfere with the metabolism of other coadministered drugs (Rehmel et al., 2006).
Properties
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-11-15(12(2)24-20-11)9-17(23)22-7-3-4-13(10-22)8-16-19-18(21-25-16)14-5-6-14/h13-14H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSYXLMBPFTKQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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